1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole
Overview
Description
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole is a complex organic compound with a unique structure that includes an indole core, substituted with various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: Introduction of the ethoxyphenyl, methoxy, and methyl groups can be done through electrophilic aromatic substitution reactions.
Morpholine-4-carbonyl Group Addition: This step involves the reaction of the indole derivative with morpholine and a carbonyl source, such as phosgene or a similar reagent, under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as continuous flow synthesis and advanced purification methods.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the indole nitrogen.
Hydrolysis: The morpholine-4-carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound in drug development.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the mechanism of action of related molecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole can be compared with other indole derivatives, such as:
1-(4-methoxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-ethoxyphenyl)-2-methyl-3-(piperidine-4-carbonyl)-1H-indole: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(pyrrolidine-4-carbonyl)-1H-indole: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential biological activities.
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-5-methoxy-2-methylindol-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-29-18-7-5-17(6-8-18)25-16(2)22(23(26)24-11-13-28-14-12-24)20-15-19(27-3)9-10-21(20)25/h5-10,15H,4,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIOTONNLQESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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